

2-Acetamido-3-fluorobenzoic acid CAS number 550346-18-4

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Compound of Interest

Compound Name: 2-Acetamido-3-fluorobenzoic acid

Cat. No.: B1585696

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An In-Depth Technical Guide to **2-Acetamido-3-fluorobenzoic Acid** CAS Number: 550346-18-4
4 Synonyms: N-Acetyl-3-fluoroanthranilic acid, 2-(Acetylamino)-3-fluorobenzoic acid[1][2]

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Acetamido-3-fluorobenzoic acid is a synthetically valuable organic compound belonging to the classes of fluorinated building blocks, amides, and carboxylic acids.[3] While a niche molecule, its structure is of significant interest to medicinal chemists and material scientists. The presence of three key functional groups on the benzene ring—a carboxylic acid, an ortho-acetamido group, and a fluorine atom—provides a rich platform for chemical modification and the introduction of desirable physicochemical properties into larger molecules.

This guide provides a comprehensive technical overview of **2-Acetamido-3-fluorobenzoic acid**, focusing on its synthesis from accessible precursors, its expected analytical characteristics, and its potential applications as an intermediate in the development of novel therapeutics and advanced materials.[4] The strategic placement of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[5][6]

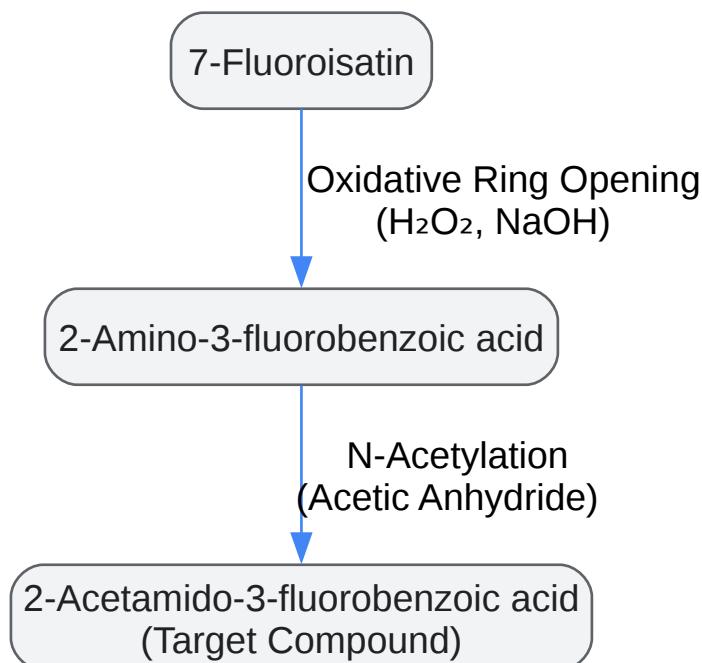
Physicochemical and Structural Properties

The compound is typically a white to yellow crystalline solid.[\[4\]](#) Its structural arrangement, featuring both a hydrogen bond donor (amide N-H) and acceptor (amide C=O), alongside the acidic carboxylic group, suggests a potential for forming robust intermolecular interactions, influencing its solid-state properties and solubility.[\[2\]](#) It is generally insoluble in water but exhibits better solubility in polar organic solvents such as ethanol and dimethylformamide.[\[2\]\[4\]](#)

Property	Value	Source
CAS Number	550346-18-4	-
Molecular Formula	C ₉ H ₈ FNO ₃	[4]
Molecular Weight	197.16 g/mol	[4] [7]
Appearance	White to yellow crystalline solid	[4]
Density (Predicted)	1.415 ± 0.06 g/cm ³	[4]
Boiling Point (Predicted)	401.6 ± 35.0 °C	[4]
Flash Point (Predicted)	196.7 °C	[4]
InChI Key	CRYXMLONVFAWEC-UHFFFAOYSA-N	[2]

Synthesis and Methodology

While direct, published protocols for the synthesis of **2-Acetamido-3-fluorobenzoic acid** are not readily available, its preparation can be logically achieved via a two-step sequence starting from a known precursor. The most reliable pathway involves the synthesis of 2-Amino-3-fluorobenzoic acid, followed by a standard N-acetylation reaction.



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Caption: Two-step synthesis pathway to the target compound.

Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic acid (Precursor)

This protocol is adapted from a robust and validated procedure published in *Organic Syntheses*, a highly trusted source for experimental methodology.^[8] The core of this reaction is the oxidative cleavage of the isatin ring system.

Causality: 7-Fluoroisatin is treated with hydrogen peroxide under strongly basic conditions (NaOH). The peroxide attacks the α -keto-amide system, leading to oxidative cleavage of the C2-C3 bond and subsequent rearrangement to form the sodium salt of the corresponding aminobenzoic acid. Acidification then precipitates the free acid.^{[8][9]}

Step-by-Step Methodology:

- Reaction Setup: In a three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, charge 7-fluoroisatin (15.0 g, 0.09 mol) and 1 M aqueous sodium hydroxide solution (200 mL).^[8]

- Oxidant Addition: While stirring, add 30% hydrogen peroxide solution (22 mL, ~0.20 mol) dropwise over approximately 45 minutes. The reaction is exothermic, and the temperature may rise to 30-40°C.[8]
- Reaction Monitoring: Stir the resulting pale orange, clear solution for 1.5 hours, by which time the reaction should be complete.[8]
- Neutralization & Precipitation: Cool the reaction mixture in an ice bath. Carefully add 3 M hydrochloric acid to neutralize the excess base and then to acidify the solution until the pH reaches approximately 1.[8][10] The product, 2-amino-3-fluorobenzoic acid, will precipitate as a beige solid.
- Isolation and Purification: Stir the slurry for one hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over a desiccant. The yield of pure 3-fluoroanthranilic acid is typically high (84-96%).[8] The product melts around 182-184°C.[8]

Protocol 2: N-Acetylation to 2-Acetamido-3-fluorobenzoic acid (Final Product)

This is a standard and highly efficient method for protecting or modifying an amino group.

Causality: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A subsequent elimination of a molecule of acetic acid yields the stable amide product.

Step-by-Step Methodology:

- Dissolution: Dissolve the 2-Amino-3-fluorobenzoic acid (1 equivalent) synthesized in Protocol 1 in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) in a round-bottomed flask.
- Reagent Addition: While stirring, slowly add acetic anhydride (1.1 to 1.5 equivalents). If needed, a mild base like pyridine can be used as a catalyst and acid scavenger.
- Reaction: Stir the mixture at room temperature for several hours or gently heat (e.g., to 50°C) to accelerate the reaction. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

- Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product, being less soluble in water, should precipitate.
- Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water to remove acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **2-Acetamido-3-fluorobenzoic acid**.

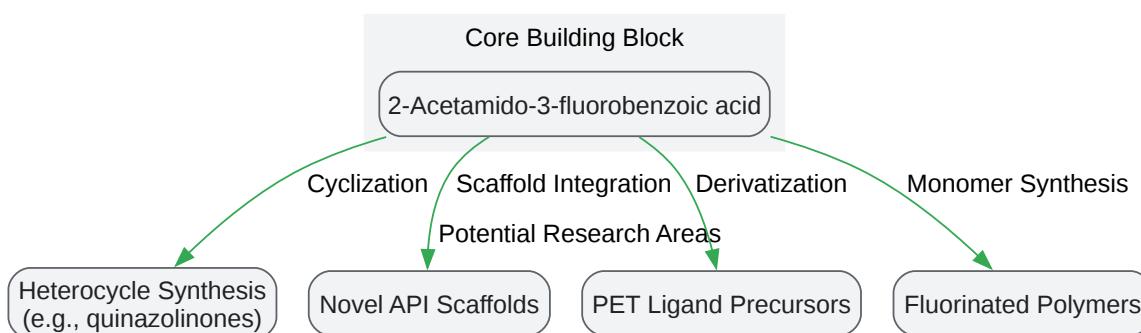
Spectroscopic Analysis and Characterization

While specific, published spectral data for this exact CAS number is limited, the expected characteristics can be reliably predicted based on its functional groups.^[3] These predictions are crucial for researchers to confirm the identity and purity of their synthesized material.^[11] ^[12]

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- A singlet around 2.0-2.2 ppm (3H) for the acetyl (-COCH₃) protons.- A complex multiplet region between 7.0-8.0 ppm for the three aromatic protons, with splitting patterns influenced by F-H coupling.- A broad singlet at lower field (>10 ppm) for the carboxylic acid proton (-COOH).- A broad singlet for the amide proton (-NH-), with its chemical shift being solvent-dependent.
¹³ C NMR	<ul style="list-style-type: none">- A signal around 25 ppm for the acetyl methyl carbon.- Two signals in the carbonyl region: ~168-172 ppm for the carboxylic acid and ~169-173 ppm for the amide carbonyl.- Aromatic carbons will appear between ~110-140 ppm.The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J_{C-F}), and other aromatic carbons will show smaller two- and three-bond C-F couplings.
IR Spectroscopy	<ul style="list-style-type: none">- A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.- A sharp N-H stretching band around 3300-3400 cm⁻¹.- Two distinct C=O stretching bands: a sharp, strong one for the amide (Amide I band) around 1650-1680 cm⁻¹ and another for the carboxylic acid around 1700-1730 cm⁻¹.- A strong C-F stretching band in the fingerprint region, typically around 1200-1300 cm⁻¹.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 197).- Common fragmentation patterns including the loss of an acetyl group (-43 Da) or a water molecule (-18 Da).

Applications in Drug Discovery and Materials Science

The primary value of **2-Acetamido-3-fluorobenzoic acid** lies in its role as a versatile intermediate or building block. Its precursor, 2-amino-3-fluorobenzoic acid, is a key intermediate for indole derivatives, which have shown potential as anti-inflammatory agents and selective receptor antagonists.^[8] The N-acetylated form provides a protected amine, allowing for selective reactions at the carboxylic acid site, or it can be used as a final component in a larger molecular scaffold.



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Caption: Potential applications derived from the core structure.

- Medicinal Chemistry: Fluorinated benzoic acids are widely used in drug development.^[13] They can serve as fragments in fragment-based drug discovery or as components of larger active pharmaceutical ingredients (APIs). The fluorine atom can improve metabolic resistance and enhance binding interactions with target proteins.^[5]
- PET Imaging: Fluorine-containing molecules are critical for the development of radiotracers for Positron Emission Tomography (PET), a key medical imaging technique.^{[14][15]} Derivatives of fluorobenzoic acid are often used to label peptides and other biomolecules with the positron-emitting isotope ¹⁸F.

- Materials Science: Fluorinated aromatic carboxylic acids are used as monomers for high-performance polymers like polyimides, imparting enhanced thermal stability and specific electronic properties.[\[6\]](#) They can also act as "modulators" in the synthesis of metal-organic frameworks (MOFs), controlling crystal growth and defect density.[\[6\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, **2-Acetamido-3-fluorobenzoic acid** and its precursors must be handled with appropriate care. The following guidelines are based on safety data for structurally related fluorinated and aminobenzoic acids.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Health Hazards:
 - Causes skin irritation.[\[7\]](#)[\[17\]](#)
 - Causes serious eye irritation and potentially severe eye damage.[\[7\]](#)[\[16\]](#)
 - May cause respiratory tract irritation upon inhalation of dust.[\[17\]](#)
 - Harmful if swallowed.[\[16\]](#)
- Recommended Precautions:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[17\]](#)[\[19\]](#)
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[\[16\]](#)[\[19\]](#)
 - Handling: Avoid creating dust.[\[16\]](#) Wash hands thoroughly after handling.[\[16\]](#) Do not eat, drink, or smoke in the work area.[\[16\]](#)
- Storage:
 - Keep the container tightly closed.[\[16\]](#)[\[17\]](#)
 - Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[16\]](#)[\[18\]](#)

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